molecular formula C10H10ClNO3 B411196 Ethyl 2-(3-chloroanilino)-2-oxoacetate CAS No. 17710-00-8

Ethyl 2-(3-chloroanilino)-2-oxoacetate

Cat. No. B411196
CAS RN: 17710-00-8
M. Wt: 227.64g/mol
InChI Key: ROIXZGUCSLCCRW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloroanilino)-2-oxoacetate is a chemical compound with the linear formula C10H12ClNO2 . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-chloroanilino)-2-oxoacetate is represented by the linear formula C10H12ClNO2 . The molecular weight is 213.666 .

properties

IUPAC Name

ethyl 2-(3-chloroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIXZGUCSLCCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332560
Record name AG-690/15438541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloroanilino)-2-oxoacetate

CAS RN

17710-00-8
Record name AG-690/15438541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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